(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Description

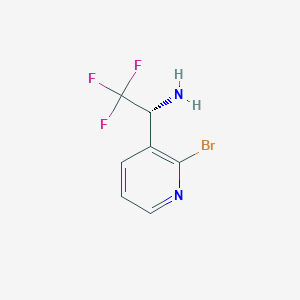

(R)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-bromopyridin-3-yl substituent and a trifluoroethylamine backbone. Key properties include:

- Molecular Formula: C₇H₆BrF₃N₂

- Molecular Weight: 255.04 g/mol

- Storage: Requires storage at 2–8°C under inert conditions to prevent degradation .

The bromine atom at the 2-position of the pyridine ring and the trifluoromethyl group contribute to its electronic and steric profile, making it a candidate for pharmaceutical intermediates or kinase inhibitors .

Properties

Molecular Formula |

C7H6BrF3N2 |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

(1R)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m1/s1 |

InChI Key |

GMMQHKBDGCGMCM-RXMQYKEDSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)Br)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.

Formation of Trifluoroethanamine: The trifluoroethanamine moiety is prepared separately through the reaction of trifluoroacetic acid with ammonia, followed by reduction.

Coupling Reaction: The 2-bromopyridine is then coupled with the trifluoroethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: The bromopyridine moiety allows for palladium-catalyzed cross-coupling reactions with various organometallic reagents.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

Substituted Pyridines: Formed through substitution reactions.

Reduced or Oxidized Derivatives: Depending on the reaction conditions.

Scientific Research Applications

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoroethanamine backbone may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

a) (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- Molecular Formula : C₈H₆ClF₄N

- CAS : 2415751-74-3

- Key Differences: Replaces the pyridine ring with a 4-chloro-3-fluorophenyl group. The absence of a nitrogen in the aromatic ring reduces hydrogen-bonding capacity.

b) 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine Hydrochloride

Enantiomeric and Chiral Analogs

a) (S)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine

Halogenation and Functional Group Modifications

a) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

- Molecular Formula : C₁₃H₁₀Br₂F₂N₂

- Molecular Weight : 393.3 g/mol ([M+H]⁺)

- Key Differences: Incorporates two bromine atoms (3,6-positions) and a difluorophenyl group.

b) 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

Research Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via Buchwald-Hartwig cross-coupling, with yields influenced by halogen position and amine chirality .

- Biological Activity : Bromine position on pyridine (2 vs. 5) may affect kinase inhibition selectivity, as seen in tyrosine kinase inhibitor studies .

- Safety and Handling : Hydrochloride salts (e.g., EN300-8772942) offer stability advantages over free bases , while the (R)-enantiomer’s storage requirements highlight sensitivity to ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.